molecular formula C12H16N2O6S B4890513 2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonyl-methylamino]acetic acid

2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonyl-methylamino]acetic acid

Cat. No.: B4890513
M. Wt: 316.33 g/mol
InChI Key: HELSPBASORMWIU-UHFFFAOYSA-N
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Description

2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonyl-methylamino]acetic acid is a complex organic compound with a unique structure that includes a methoxy group, a methylcarbamoyl group, and a sulfonyl-methylamino group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonyl-methylamino]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Methoxy-3-nitrobenzoic acid: This can be achieved by nitration of 4-methoxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitro Group: The nitro group in 4-Methoxy-3-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of Methylcarbamoyl Group: The amino group is then reacted with methyl isocyanate to form the methylcarbamoyl derivative.

    Sulfonylation: The methylcarbamoyl derivative is sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with Glycine: Finally, the sulfonyl-methylamino derivative is coupled with glycine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonyl-methylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.

    Substitution: The methylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-[[4-Hydroxy-3-(methylcarbamoyl)phenyl]sulfonyl-methylamino]acetic acid.

    Reduction: Formation of 2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfide-methylamino]acetic acid.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonyl-methylamino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonyl-methylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: A simpler compound with a methoxy group attached to a benzoic acid backbone.

    3-(Methylcarbamoyl)benzoic acid: Contains a methylcarbamoyl group attached to a benzoic acid backbone.

    Sulfonyl-methylaminoacetic acid: Contains a sulfonyl-methylamino group attached to an acetic acid backbone.

Uniqueness

2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonyl-methylamino]acetic acid is unique due to the combination of functional groups in its structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[4-methoxy-3-(methylcarbamoyl)phenyl]sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S/c1-13-12(17)9-6-8(4-5-10(9)20-3)21(18,19)14(2)7-11(15)16/h4-6H,7H2,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELSPBASORMWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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